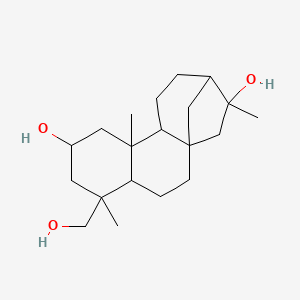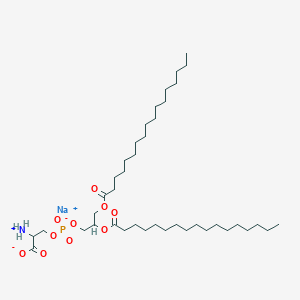![molecular formula C11H13NO2S B12316570 4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B12316570.png)
4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione is an organic compound with the molecular formula C11H13NO2S and a molecular weight of 223.29 g/mol . . This compound is characterized by its unique structure, which includes a thiophene ring substituted with a 4-methylphenylamino group.
Preparation Methods
The synthesis of 4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione involves multiple steps. One common method includes the reaction of 4-methylphenylamine with a thiophene derivative under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties. In medicine, researchers investigate its potential as a drug candidate for various diseases. Industrially, it can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione involves its interaction with specific molecular targets and pathways . It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-[(4-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione can be compared with other similar compounds, such as 4,4’-Bis(4-methylphenyl)aminobenzoaldehyde . While both compounds contain a 4-methylphenylamino group, their structural differences lead to unique chemical and physical properties . The thiophene ring in this compound provides distinct reactivity and applications compared to the benzaldehyde derivative .
Properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-4-amine |
InChI |
InChI=1S/C11H13NO2S/c1-9-2-4-10(5-3-9)12-11-6-7-15(13,14)8-11/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
UVAKEUVIRJBNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CS(=O)(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B12316489.png)

![2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12316501.png)
![4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12316508.png)
![17-Acetyl-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12316514.png)
![N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide](/img/structure/B12316520.png)

![1-[2-(Propan-2-yloxy)ethyl]cyclopropan-1-amine hydrochloride](/img/structure/B12316534.png)



![4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]-N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]benzamide](/img/structure/B12316550.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316562.png)
